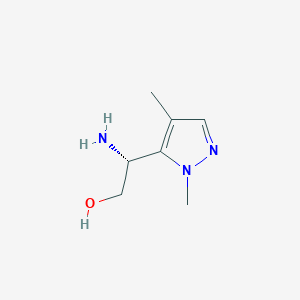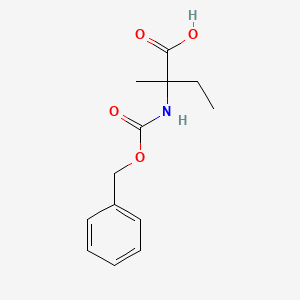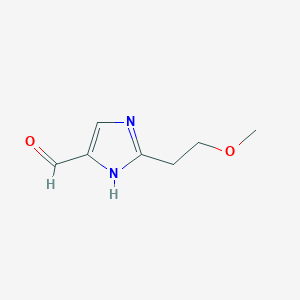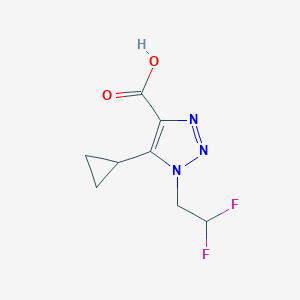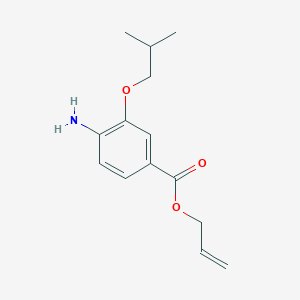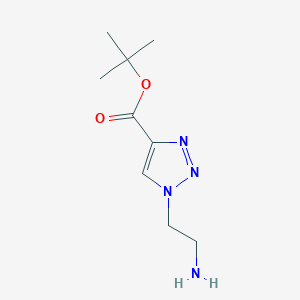
Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate to prevent unwanted side reactions.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the triazole ring or the carboxylate group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced forms of the triazole ring or carboxylate group.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used in the labeling of proteins for various analytical techniques.
Medicine
Drug Development:
Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The aminoethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The carboxylate group can participate in ionic interactions, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxamide
- Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylic acid
- Tert-butyl 1-(2-aminoethyl)-1h-1,2,3-triazole-4-carboxylate methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The aminoethyl group allows for versatile chemical modifications, while the triazole ring offers strong binding interactions with various targets.
Eigenschaften
Molekularformel |
C9H16N4O2 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
tert-butyl 1-(2-aminoethyl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)7-6-13(5-4-10)12-11-7/h6H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
GPZVXILPNISSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


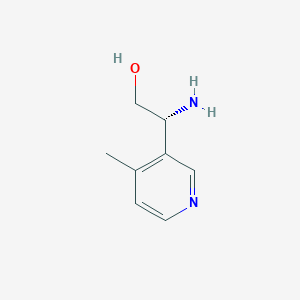

aminehydrochloride](/img/structure/B13567618.png)
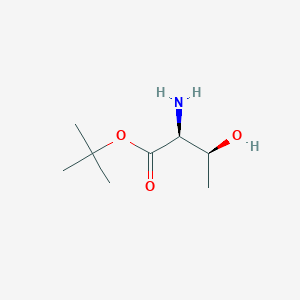
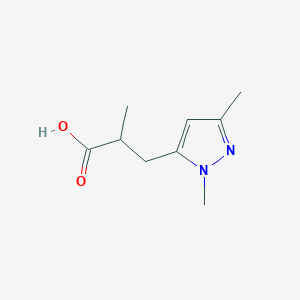

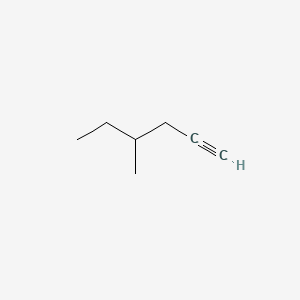
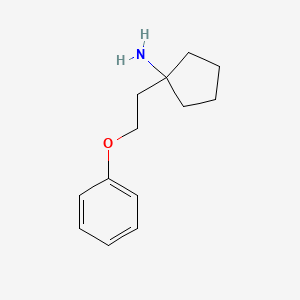
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
